ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate
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Overview
Description
“Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate” is a research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. It is part of a novel series of compounds synthesized via reaction of hydrazonoyl halides .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves heating equimolar amounts of specific compounds under reflux, then allowing the mixture to cool at room temperature .
Molecular Structure Analysis
The molecular structure of these compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .
Chemical Reactions Analysis
These compounds are part of a series of novel triazole-pyrimidine-based compounds . They are synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and the reactions they undergo. For instance, the 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .
Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate is involved in various synthetic processes. It has been used in the preparation of different chemical compounds, including derivatives of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate. These compounds are synthesized through interactions with other chemicals like arylidinemalononitrile and cyanoacrylate derivatives in various solvents, showcasing its versatility in organic synthesis (Mohamed, 2021).
Antimicrobial and Antiproliferative Properties
This compound has also been studied for its potential antimicrobial activities. Research shows that it is used in the synthesis of new 1,2,4-triazole derivatives with promising antimicrobial properties against various microorganisms (Bektaş et al., 2007). Additionally, its derivatives have been evaluated for antiproliferative effects against human cancer cell lines, indicating its potential in cancer research and therapy (Mallesha et al., 2012).
Pharmacological Applications
In pharmacological research, the compound's derivatives have been examined for their potential as adenosine A2A receptor antagonists. This suggests its possible application in the development of new drugs for treating disorders related to adenosine receptors, such as Parkinson's disease (Rosse, 2013).
Molecular Docking and Computational Studies
Furthermore, the compound has been the subject of molecular docking and computational analyses. Studies have involved spectral, DFT/B3LYP, and molecular docking analyses to understand its molecular interactions, electronic structure, and potential as a cancer treatment inhibitor (Sert et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the activation of certain proteins, such as the epidermal growth factor receptor (egfr), protein kinase b (akt), and extracellular signal-regulated kinase (erk)1/2 .
Biochemical Pathways
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that this compound may also have significant pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit antitumor activities , suggesting that this compound may also have potential antitumor effects.
Action Environment
It’s worth noting that the activity of similar compounds can be significantly influenced by various factors, including temperature, ph, and the presence of other substances .
Future Directions
Properties
IUPAC Name |
ethyl 2-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O4/c1-3-30-19(28)18(27)25-9-7-24(8-10-25)16-15-17(21-12-20-16)26(23-22-15)13-5-4-6-14(11-13)29-2/h4-6,11-12H,3,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJNDIAHAYAMPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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